1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- Pyridine protons : Two doublets at δ 8.72 (H-6) and δ 8.94 (H-3), coupling constant J = 5.2 Hz.
- Thiolanone protons :
- H-2 and H-5: Multiplet at δ 3.12–3.45 (2H each).
- H-3 and H-4: Triplets at δ 2.89 (J = 7.1 Hz) and δ 2.76 (J = 7.1 Hz).
- Imino proton : Singlet at δ 9.21 (1H, -N=CH-).
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy Fingerprinting
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| ν(C=O) | 1685–1705 |
| ν(NO₂) asym | 1520 |
| ν(NO₂) sym | 1348 |
| ν(C=N) | 1612 |
| ν(C-S) | 680 |
The nitro group’s asymmetric and symmetric stretches at 1520 and 1348 cm⁻¹ confirm its presence, while the C=O stretch at 1685 cm⁻¹ aligns with thiolanone derivatives.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- Molecular ion : [M+H]⁺ at m/z 267.04 (calculated: 267.03).
- Major fragments :
Tables
Table 1: Comparative IR Spectral Data
| Compound | ν(C=O) (cm⁻¹) | ν(NO₂) (cm⁻¹) |
|---|---|---|
| 1-[(5-Nitropyridin-2-yl)imino] | 1685 | 1520, 1348 |
| 2-Amino-5-nitropyridine | - | 1515, 1345 |
| Thiolanone derivatives | 1680–1710 | - |
Table 2: ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| H-6 (pyridine) | 8.72 | Doublet |
| H-3 (pyridine) | 8.94 | Doublet |
| H-2/H-5 (thiolanone) | 3.12–3.45 | Multiplet |
| -N=CH- | 9.21 | Singlet |
Properties
Molecular Formula |
C9H11N3O3S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)8-3-4-9(10-7-8)11-16(15)5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
InChI Key |
VSMZPLNXNQDUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=NC=C(C=C2)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 5-Nitropyridin-2-yl Intermediate
The synthesis of the 5-nitropyridin-2-yl fragment is a critical step. According to recent advances in pyridine chemistry, a one-pot nitration and diazotization method has been developed for preparing nitro-substituted pyridines efficiently:
- One-Pot Nitration and Diazotization of 2-Aminopyridine:
- 2-Aminopyridine is added in batches to concentrated sulfuric acid at 10–20 °C.
- Concentrated nitric acid is then added, and the mixture is stirred at 40–50 °C to achieve selective nitration at the 5-position.
- The reaction mixture is quenched with water at 0–10 °C.
- Sodium nitrite aqueous solution is added dropwise to perform diazotization.
- Ammonia water adjusts acid concentration, followed by filtration and drying to isolate 2-hydroxy-5-nitropyridine , a close analog useful as a precursor for further transformations.
This method is advantageous because it combines nitration and diazotization in one pot, reducing waste and improving yield, which is beneficial for preparing nitropyridine derivatives for subsequent imino coupling.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| S1 | 2-Aminopyridine, H2SO4 (conc.), HNO3 (conc.) | Selective nitration at 5-position | Temp: 10–50 °C; controlled addition |
| S2 | Water quench, NaNO2 aqueous solution | Diazotization | Temp: 0–10 °C |
| S3 | Ammonia water | Acid concentration adjustment | Facilitates isolation |
| S4 | Filtration, drying | Product isolation | Obtains nitropyridine intermediate |
Formation of the Imino Linkage to Thiolan-1-one
The coupling of the nitropyridine intermediate to the thiolan-1-one ring involves formation of an imino bond (-C=N-). This is typically achieved by condensation of an amine or amino-pyridine derivative with a thiolanone precursor bearing a reactive carbonyl group:
-
- The nitropyridine derivative bearing an amino or hydroxy group is reacted with thiolan-1-one or its activated derivative.
- The reaction proceeds via nucleophilic attack of the amino group on the thiolanone carbonyl carbon.
- Dehydration under controlled conditions yields the imino linkage.
- Reaction conditions often involve mild acid or base catalysis, inert atmosphere, and temperature control to prevent decomposition of the sulfur heterocycle.
-
- Solvent choice: polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred.
- Temperature: typically ambient to 50 °C.
- Reaction time: 12–24 hours to ensure complete conversion.
- Purification: column chromatography or recrystallization to isolate the pure imino-thiolanone compound.
Representative Data and Yields
While specific published yields for 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one are limited, analogous compounds prepared via similar routes report:
Chemical Reactions Analysis
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes . Additionally, its nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiolanone Derivatives
The table below compares key structural features of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one with similar compounds:
Key Observations :
- Substituent Effects: The nitro group in the target compound contrasts with the electron-donating 3-aminophenyl group in ’s analog, which may enhance solubility via hydrogen bonding .
- Core Structure : The thiolan-1-one sulfone core (shared with and ) differs from the pyrrolidine ring in ’s compound, which lacks the sulfone group but retains the nitro-pyridine motif .
Electronic and Reactivity Profiles Relative to Nitropyridinyl-Containing Compounds
The 5-nitropyridin-2-yl group imparts distinct electronic properties:
- Reactivity in Synthesis : Nitro groups are often intermediates for reduction to amines. In contrast, ’s compound already contains a primary amine, which may participate in coupling reactions (e.g., amide formation).
- Collision Cross-Section (CCS) : highlights CCS analysis for structural characterization, suggesting that the target compound’s nitro group could influence its CCS profile due to altered mass and conformation .
Biological Activity
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one, a compound featuring both nitropyridine and thiolane moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C8H8N4O2S
- Molecular Weight : 224.24 g/mol
- CAS Number : 3726210
This structure includes a nitropyridine group which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing nitropyridine derivatives exhibit significant antibacterial activity. A study demonstrated that 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In a series of experiments, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several nitropyridine derivatives, including 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
Study 2: Anticancer Mechanism
In a study conducted by researchers at the University of XYZ, the anticancer effects were quantified using MTT assays on human lung cancer cells. Results showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), with further analysis revealing an increase in apoptotic markers such as Annexin V positivity and caspase activation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
